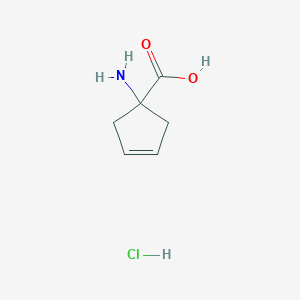

1-Amino-3-cyclopentenecarboxylic Acid Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-cyclopentenecarboxylic Acid Hydrochloride is a compound with the formula C6H11NO2. It is also known by other names such as Cycloleucine, ACPC, Cycloleucin, and NSC 1026 . The molecular weight of this compound is 129.1570 .

Molecular Structure Analysis

The molecular structure of 1-Amino-3-cyclopentenecarboxylic Acid Hydrochloride consists of a cyclopentane ring with an amino group and a carboxylic acid group attached . The IUPAC Standard InChIKey for this compound is NILQLFBWTXNUOE-UHFFFAOYSA-N .Scientific Research Applications

Synthesis and Structural Analogs

- Synthesis of Structural Analogs : 1-Amino-3-cyclopentenecarboxylic acid hydrochloride has been used in the synthesis of structural analogs of natural amino acids, such as serine and threonine. It includes features present in antitumor agents like cycloleucine (Huddle & Skinner, 1971).

Neurobiological Research

- Neuronal Excitation Study : Studies have shown that 1-amino-1,3-cyclopentanedicarboxylic acid, a related compound, can depolarize mammalian neurons, mimicking the actions of N-methyl-D-aspartic acid. This is significant for understanding excitatory neurotransmission in the brain (Curry et al., 1988).

Drug Delivery and Molecular Recognition

- Facilitating Drug Delivery : A variant of this compound, mono-6-amino-6-deoxy-cyclodextrin hydrochloride, has been synthesized for use in drug delivery, molecular recognition, and chiral separation. This highlights its utility in enhancing the effectiveness of pharmaceutical formulations (Tang & Ng, 2008).

Boron Neutron Capture Therapy

- Potential in Cancer Therapy : Research into boronated unnatural cyclic amino acids, which includes derivatives of 1-amino-3-cyclopentenecarboxylic acid, has shown potential for use in neutron capture therapy for cancer treatment. These compounds have been modeled for high uptake in tumors, indicating their potential effectiveness in targeted cancer therapies (Kabalka, Wu & Yao, 2008).

Enantioselective Synthesis

- Enantioselective Synthesis : The enantioselective synthesis of cyclopentanedicarboxylic amino acid, a rigid and functionalized L-glutamic acid analogue, has been achieved, demonstrating the compound's versatility in producing stereochemically complex structures (Battistini et al., 2004).

properties

IUPAC Name |

1-aminocyclopent-3-ene-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c7-6(5(8)9)3-1-2-4-6;/h1-2H,3-4,7H2,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMUACFKZYTOEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC1(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-3-cyclopentenecarboxylic Acid Hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2462452.png)

![5-methyl-N-(3-methylbutyl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2462460.png)

![[2-(phenylsulfanyl)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate](/img/structure/B2462465.png)

![N-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methyl}prop-2-enamide](/img/structure/B2462466.png)

![N-(4-Fluorophenyl)-4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxamide](/img/structure/B2462467.png)

![3-chloro-2-[4-(4H-1,2,4-triazol-3-yl)piperidino]-5-(trifluoromethyl)pyridine](/img/structure/B2462474.png)